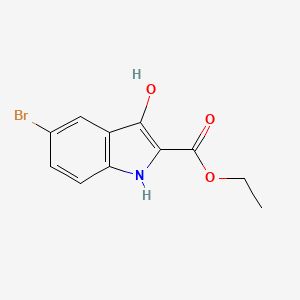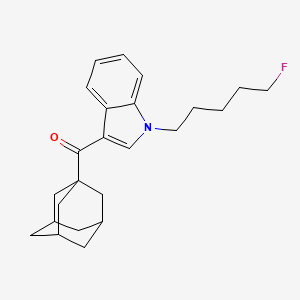
Adamantan-1-yl(1-(5-Fluoropentyl)-1H-indol-3-yl)methanon
Übersicht
Beschreibung
Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone, also known by its synonyms 1364933-62-9, 5F-AB-001, and UNII-5BCD1RO66X, is a compound with the molecular formula C24H30FNO . It has a molecular weight of 367.5 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 1-adamantyl-[1-(5-fluoropentyl)indol-3-yl]methanone . The InChI string is InChI=1S/C24H30FNO/c25-8-4-1-5-9-26-16-21(20-6-2-3-7-22(20)26)23(27)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2 . The canonical SMILES string is C1C2CC3CC1CC(C2)(C3)C(=O)C4=CN(C5=CC=CC=C54)CCCCCF .Chemical Reactions Analysis
As mentioned in the Synthesis Analysis, this compound undergoes oxidation, hydrolysis, and glucuronidation, resulting in 29 metabolites, with monohydroxy STS-135 (M25) and dihydroxy STS-135 (M21) being the predominant metabolites .Physical And Chemical Properties Analysis
This compound has a molecular weight of 367.5 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 7 rotatable bonds . Its exact mass and monoisotopic mass are both 367.23114274 g/mol . Its topological polar surface area is 22 Ų . It has 27 heavy atoms . Its complexity, as computed by Cactvs, is 519 .Wissenschaftliche Forschungsanwendungen
Synthetische Cannabinoide
Diese Verbindung ist ein synthetisches Cannabinoid der dritten Generation . Synthetische Cannabinoide sind Designer-Drogen, die als legale Alternativen zu Marihuana vermarktet werden . Sie wirken als Liganden an Cannabinoid-Rezeptoren; sie haben jedoch eine erhöhte Bindungsaffinität und Potenz, was zu Toxizitätssymptomen wie Herz-Kreislauf-Ereignissen, Krampfanfällen und möglicherweise zum Tod führt .
Metabolismusstudie
Bei Inkubation mit Hepatozyten unterliegt es einer Oxidation, Hydrolyse und Glucuronidierung, was zu 29 Metaboliten führt . Die wichtigsten Metaboliten sind Monohydroxy-STS-135 (M25) und Dihydroxy-STS-135 (M21) . Diese Metabolismusstudie hilft, die Verarbeitung der Verbindung durch den Körper und ihre möglichen Auswirkungen zu verstehen.
Cytochrom-P450-Enzyme
Die Enzyme, die für diesen oxidativen Metabolismus verantwortlich sind, waren unbekannt . Daher zielte eine Studie darauf ab, die Cytochrom-P450-(P450 oder CYP)-Enzyme zu identifizieren, die am oxidativen Metabolismus von STS-135 beteiligt sind . Es wurde festgestellt, dass STS-135 hauptsächlich von CYP3A4 metabolisiert wurde, aber möglicherweise auch extrahepatische Stoffwechselwege aufweist .
Toxizitätsstudie
Bei Exposition gegenüber STS-135 könnten Personen mit geringer CYP3A4-Aktivität eine erhöhte Blutkonzentration aufrechterhalten, was zu Toxizität führt . Diese Studie liefert wertvolle Informationen zum Verständnis der potenziellen Risiken und Nebenwirkungen der Verbindung.
Drogenmissbrauchsforschung
Als synthetisches Cannabinoid wird diese Verbindung oft mit Drogenmissbrauch in Verbindung gebracht
Wirkmechanismus
Target of Action
Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone, also known as 5BCD1RO66X, is a synthetic cannabinoid . Synthetic cannabinoids are designer drugs that act as ligands to cannabinoid receptors . They have increased binding affinity and potency compared to natural cannabinoids, which can result in toxicity symptoms such as cardiovascular incidents and seizures .
Mode of Action
The compound interacts with cannabinoid receptors, particularly the CB1 and CB2 receptors, which are primarily found in the brain and immune system respectively . The interaction with these receptors can lead to a variety of physiological responses including alterations in mood, memory, pain perception, and appetite .
Biochemical Pathways
The compound undergoes oxidation, hydrolysis, and glucuronidation when incubated with hepatocytes, resulting in 29 metabolites . The predominant metabolites are monohydroxy STS-135 (M25) and dihydroxy STS-135 (M21) . The enzymes responsible for this oxidative metabolism are primarily cytochrome P450 (P450s or CYPs) enzymes .
Pharmacokinetics
The compound is extensively metabolized in human liver microsomes (HLMs) and human intestinal microsomes (HIMs) . Screening assays indicated that CYP3A4 and CYP3A5 could be responsible for the compound’s oxidation . Through incubations with genotyped HLMs, CYP3A4 was identified as the primary oxidative enzyme . Interestingly, CYP2J2, a P450 isoform expressed in cardiovascular tissues, showed high activity towards the formation of M25 . Thus, individuals with low CYP3A4 activity could retain elevated blood concentration of the compound, resulting in toxicity .
Result of Action
The interaction of the compound with cannabinoid receptors can lead to a variety of physiological responses including alterations in mood, memory, pain perception, and appetite . Due to its increased binding affinity and potency, it can result in toxicity symptoms such as cardiovascular incidents and seizures .
Eigenschaften
IUPAC Name |
1-adamantyl-[1-(5-fluoropentyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FNO/c25-8-4-1-5-9-26-16-21(20-6-2-3-7-22(20)26)23(27)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLLMFXPGHZFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4=CN(C5=CC=CC=C54)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017712 | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl]tricyclo[3.3.1.13,7]dec-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364933-62-9 | |
| Record name | 5F-AB-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl]tricyclo[3.3.1.13,7]dec-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-AB-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BCD1RO66X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)
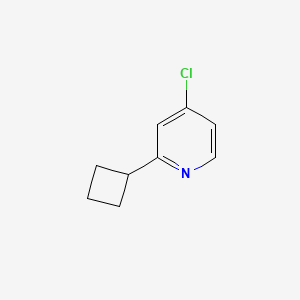
![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)
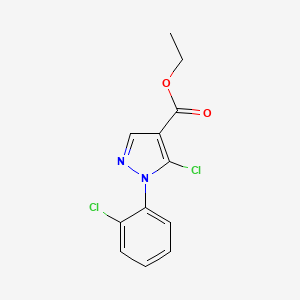


![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)
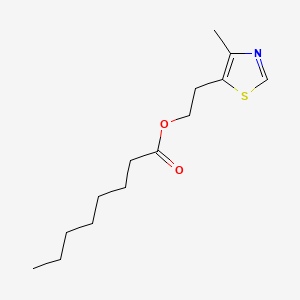
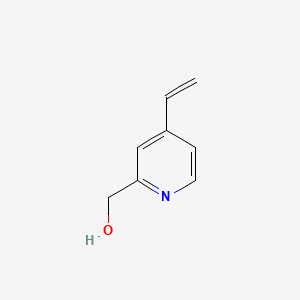



![6H-[1,3]Oxazolo[3',4':1,2]pyrrolo[3,4-d][1,2,3]triazole](/img/structure/B595360.png)
